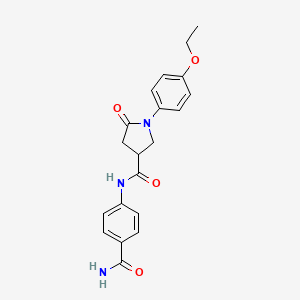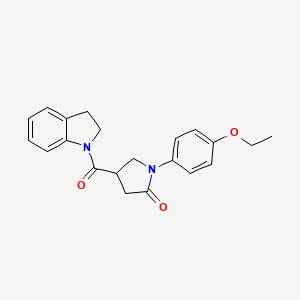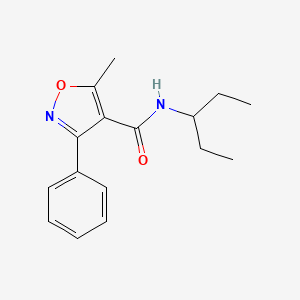![molecular formula C11H8F3N3OS B11170894 2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170894.png)
2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound features a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of benzamide with trifluoromethyl-substituted thiadiazole. The process can be summarized as follows :
Formation of Acid Chloride: Benzamide is reacted with trifluoroacetic acid to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with the appropriate amine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis via a caspase-dependent pathway, which involves the activation of caspases 3 and 9. This leads to programmed cell death, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Shares a similar structure but with different substituents.
Benzothioamide Derivatives: These compounds also contain the thiadiazole ring and exhibit similar biological activities.
Uniqueness
The uniqueness of 2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H8F3N3OS |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C11H8F3N3OS/c1-6-4-2-3-5-7(6)8(18)15-10-17-16-9(19-10)11(12,13)14/h2-5H,1H3,(H,15,17,18) |
InChI Key |
AAASUSMKDGPKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B11170816.png)
![Ethyl 4-methyl-2-[(4-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11170826.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11170833.png)
![1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11170839.png)
![2-(4-bromophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11170840.png)
![Benzoic acid, 4-[1-oxo-2-(2-thienyl)ethylamino]-, methyl ester](/img/structure/B11170843.png)

![2-(ethylsulfanyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzamide](/img/structure/B11170863.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B11170880.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B11170881.png)
methanone](/img/structure/B11170898.png)
![2-(4-methylphenyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11170899.png)

